molecular formula C13H16ClNO B3332153 1-(Chloroacetyl)-4-phenylpiperidine CAS No. 87358-96-1

1-(Chloroacetyl)-4-phenylpiperidine

Cat. No.: B3332153
CAS No.: 87358-96-1
M. Wt: 237.72 g/mol
InChI Key: SNQBZDZYDIVNSB-UHFFFAOYSA-N
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Description

Chloroacetyl chloride, a component of the compound you’re asking about, is a chlorinated acyl chloride . It’s a bifunctional compound, making it a useful building block chemical . It’s produced industrially by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene .


Chemical Reactions Analysis

Chloroacetyl chloride, a component of the compound you’re asking about, reacts with water to generate gaseous HCl . It’s also known to react with amines, alcohols, and other protic compounds .


Physical and Chemical Properties Analysis

Chloroacetyl chloride is a colorless to yellow liquid with a very pungent odor . It’s very toxic by inhalation and corrosive to metals and tissue .

Mechanism of Action

While the specific mechanism of action for “1-(Chloroacetyl)-4-phenylpiperidine” isn’t available, chloroacetyl chloride is known to be an intermediate in the production of herbicides and other compounds .

Safety and Hazards

Chloroacetyl chloride is considered hazardous. It’s toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-1-(4-phenylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-10-13(16)15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQBZDZYDIVNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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